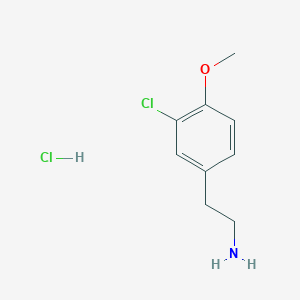

3-Chloro-4-methoxyphenethylamine hydrochloride

Description

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUBBPZQDURYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584693 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-60-0 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxyphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Functional Group Introduction

- Starting material: 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoyl chloride.

- Halogenation: The chloro substituent is introduced via electrophilic aromatic substitution or carried over from the starting material.

- Methoxylation: The methoxy group is introduced by methylation of hydroxy precursors or by using methoxy-substituted aromatic starting materials.

Formation of Phenethylamine Backbone

Two main synthetic strategies are reported:

- Reduction of Nitro or Oxime Intermediates: The aromatic aldehyde or ketone derivative is converted to a nitrostyrene or oxime intermediate, which is then reduced catalytically to the corresponding amine.

- Acylation Followed by Reduction: Reaction of 3-chloro-4-methoxybenzoyl chloride with an amine precursor (e.g., ammonia or ethylamine) under basic conditions, followed by catalytic hydrogenation to yield the phenethylamine.

Salt Formation

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation and purification.

Detailed Preparation Methodology

Acyl Chloride Route with Catalytic Reduction

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Chloro-4-methoxybenzoyl chloride + amine (e.g., ethylamine) + base (pyridine or triethylamine) | Formation of amide intermediate in dichloromethane or other aprotic solvent. |

| 2 | Catalytic hydrogenation (Pd/C, H₂, 1 atm) | Reduction of amide or oxime intermediate to phenethylamine. Temperature control 20–60°C. |

| 3 | Treatment with HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt, precipitated by cooling or addition of anti-solvent. |

| 4 | Filtration and drying | Isolation of pure this compound. |

This method benefits from high selectivity and yields, with optimization of catalyst loading (1–5 mol%) and solvent choice improving purity and minimizing side reactions.

Reduction of Nitroalkene or Oxime Precursors

- Nitroalkene intermediates synthesized by condensation of 3-chloro-4-methoxybenzaldehyde with nitromethane.

- Catalytic hydrogenation using Pd/C or Raney Nickel under mild conditions to reduce nitro group to amine.

- Subsequent salt formation with HCl.

Purification and Isolation Techniques

- Rotary Evaporation: Removal of solvents under reduced pressure.

- Anti-solvent Precipitation: Addition of solvents such as methyl cyclohexane or ethyl acetate to precipitate the hydrochloride salt.

- Filtration and Washing: Use of cold solvents to wash the precipitate, removing impurities.

- Drying: Vacuum drying or lyophilization to obtain the final dry powder.

These techniques ensure high purity and yield, as described in advanced pharmaceutical patent processes.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature | 0–60°C (reaction steps) | Controls reaction rate, selectivity, and by-product formation. |

| Solvent | Dichloromethane, Ethanol, Ethyl acetate | Solvent polarity affects solubility and reaction kinetics. |

| Catalyst Loading | 1–5 mol % Pd/C | Influences reduction efficiency and cost. |

| pH for Salt Formation | 4–5 (adjusted with aqueous sodium carbonate) | Ensures optimal precipitation of hydrochloride salt. |

| Reaction Time | 1–8 hours (depending on step) | Sufficient for completion without degradation. |

Research Findings and Comparative Analysis

- Patents report improved processes for related chloro-methoxy substituted phenethylamines with enhanced yield and purity by controlling temperature and solvent systems.

- Use of iron/acetic acid as reducing agents is less common for this compound but reported in related quinazoline derivatives.

- Crystallization from mixed solvents such as water/dimethylformamide or ethyl acetate/methyl cyclohexane improves solid form quality and polymorph control.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acyl chloride + catalytic reduction | 3-chloro-4-methoxybenzoyl chloride, Pd/C, H₂, base, HCl | High selectivity, good yield | Requires handling of acid chlorides |

| Nitroalkene reduction | 3-chloro-4-methoxybenzaldehyde, nitromethane, Pd/C | Direct amine formation | Multi-step, potential side reactions |

| Iron/Acetic acid reduction | Iron powder, acetic acid | Cost-effective reducing agent | Less selective, longer reaction times |

| Crystallization & salt formation | HCl, mixed solvents (ethyl acetate, methyl cyclohexane) | Purification, polymorph control | Requires solvent optimization |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxyphenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-methoxyphenethylamine hydrochloride is of significant interest in medicinal chemistry for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds related to 3-chloro-4-methoxyphenethylamine exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown selective activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values suggesting efficacy at low doses .

- Anticancer Research : Preliminary investigations into the compound's structure-activity relationship suggest potential anticancer properties, particularly in inhibiting tumor growth. For instance, it has been noted to slow the growth of renal-cell carcinoma xenografts when used in combination with other therapeutic agents .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for research into neuropharmacological effects:

- Dopaminergic Activity : There are indications that derivatives of phenethylamines can modulate dopaminergic pathways, which may have implications for treating neurological disorders such as Parkinson’s disease or depression .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important building block:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, including those required for pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions such as alkylation and acylation .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several phenethylamine derivatives, including this compound. The results indicated significant activity against specific bacterial strains, reinforcing the need for further exploration into its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers investigated the effects of 3-chloro-4-methoxyphenethylamine on cancer cell lines. The findings suggested that the compound could inhibit cell proliferation through specific molecular pathways associated with cancer growth, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxyphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, influencing the activity of enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-chloro-4-methoxyphenethylamine hydrochloride with key analogues:

*CAS from ; †CAS inferred from .

Key Observations:

- Substituent Effects : The chloro-methoxy combination in the target compound increases electron-withdrawing effects compared to hydroxyl groups in dopamine hydrochloride, reducing polarity and altering solubility profiles .

- Molecular Weight: The benzyloxy-substituted analogue (C₁₆H₁₉NO₃·HCl) has a significantly higher molecular weight (~310 g/mol), which may limit bioavailability in biological systems .

Stability and Handling

- Dopamine HCl : Susceptible to oxidation due to catechol hydroxyl groups, requiring antioxidant stabilizers in formulations, whereas the target compound’s chloro-methoxy groups confer greater oxidative stability .

Biological Activity

3-Chloro-4-methoxyphenethylamine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.67 g/mol

- IUPAC Name : this compound

The compound features a chloro-substituted aromatic ring and an ethanamine moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Serotonin Receptors : Modulates serotonin receptor activity, crucial in regulating mood and anxiety.

- Dopamine Receptors : Interacts with dopamine receptors, influencing neurological pathways associated with reward and motivation.

This compound can act as either a receptor agonist or antagonist, leading to varied physiological effects such as modulation of neurotransmitter release and alteration of intracellular signaling pathways.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound, revealing its potential therapeutic applications. The following table summarizes key findings:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Increased serotonin levels | |

| Neuroprotective effects | Reduced neuronal apoptosis | |

| Anti-inflammatory properties | Decreased cytokine production | |

| Antimicrobial activity | Effective against bacterial strains |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues, with a preference for neural tissues.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine, with a half-life conducive for daily dosing regimens.

Case Studies and Research Findings

- Antidepressant Effects : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting potential as an antidepressant agent .

- Neuroprotective Properties : Research indicated that the compound reduced neuronal apoptosis in vitro, providing evidence for its neuroprotective effects.

- Antimicrobial Activity : The compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 3-chloro-4-methoxyphenethylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation or reductive amination of precursors like 3-chloro-4-methoxybenzaldehyde. Key parameters include temperature control (40–60°C), solvent selection (e.g., methanol or ethanol), and catalyst choice (e.g., palladium on carbon). Reaction optimization can be achieved through Design of Experiments (DOE) to assess variables like pH, solvent polarity, and catalyst loading. Post-synthesis purification often involves recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy and chloro groups on the aromatic ring).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular weight (222.11 g/mol) via ESI-MS in positive ion mode .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

- Methodological Answer : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess shelf life. Monitor for color changes or precipitate formation as indicators of instability .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group and electron-donating methoxy group create a polarized aromatic system, enhancing nucleophilic aromatic substitution (SNAr) at the para position. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) under Pd catalysis demonstrates regioselectivity .

Q. What strategies are effective for resolving enantiomers of this compound, and how can their biological activity be evaluated?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) for enantioselective acylation.

- Biological Assays : Test enantiomers in vitro against CNS targets (e.g., monoamine transporters) using radioligand binding assays to identify pharmacologically active forms .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell lines). Standardize protocols by:

- Replicating studies under identical conditions (e.g., HEK293 cells vs. SH-SY5Y cells).

- Validating target engagement via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Performing meta-analyses of published data to identify confounding variables .

Q. What computational tools are suitable for predicting the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use in silico platforms like SwissADME or MetaCore to predict Phase I/II metabolism (e.g., O-demethylation by CYP2D6 or glucuronidation). Validate predictions with in vitro hepatocyte models and LC-MS/MS metabolite profiling .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the neuropharmacological effects of this compound?

- Methodological Answer :

- In Vitro : Use logarithmic dosing (1 nM–100 µM) in neuronal cell cultures, measuring endpoints like calcium flux (Fluo-4 AM dye) or neurotransmitter release (microdialysis).

- In Vivo : Apply the compound in rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring (plasma half-life via LC-MS). Include positive controls (e.g., imipramine) and blinded data analysis .

Q. What are best practices for troubleshooting low yields in large-scale synthesis?

- Methodological Answer :

- Scale-Up Challenges : Optimize mixing efficiency and heat transfer using flow chemistry reactors.

- Impurity Profiling : Identify byproducts via LC-MS and adjust reaction stoichiometry (e.g., excess amine to drive reductive amination).

- Catalyst Recycling : Test reusable catalysts (e.g., polymer-encapsulated Pd) to reduce costs .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste.

Reference Safety Data Sheets (SDS) for specific first-aid measures (e.g., eye irrigation with saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.